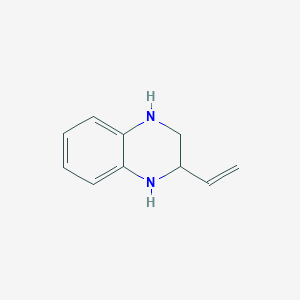
2-Vinyl-1,2,3,4-tetrahydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Vinyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound with the molecular formula C10H12N2. It is a derivative of tetrahydroquinoxaline, featuring a vinyl group attached to the second carbon atom of the tetrahydroquinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Vinyl-1,2,3,4-tetrahydroquinoxaline typically involves the reaction of 1,2-diaminobenzene with an appropriate aldehyde or ketone, followed by cyclization and subsequent vinylation. One common method involves the use of vinyl magnesium bromide as the vinylating agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: 2-Vinyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.
Substitution: The vinyl group allows for various substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxyl radicals and other oxidants.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products:
Oxidation Products: Quinoxaline and its derivatives.
Reduction Products: Tetrahydroquinoxaline derivatives.
Substitution Products: Various functionalized quinoxaline derivatives.
Scientific Research Applications
2-Vinyl-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Vinyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with various molecular targets. The vinyl group allows the compound to participate in various chemical reactions, leading to the formation of active intermediates that can interact with biological molecules. These interactions can modulate biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoxaline: Lacks the vinyl group, resulting in different chemical reactivity and applications.
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline: Used as a bio-isosteric scaffold in medicinal chemistry.
3,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline: Exhibits different pharmacological properties due to the presence of methyl groups.
Uniqueness: 2-Vinyl-1,2,3,4-tetrahydroquinoxaline is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential for functionalization. This makes it a valuable compound for developing new materials and pharmaceuticals .
Biological Activity
2-Vinyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound with the molecular formula C10H12N2. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research indicates that it may possess antimicrobial and anticancer properties, making it a subject of ongoing scientific investigation.
The compound features a vinyl group which enhances its reactivity and potential for functionalization. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H12N2 |
| Molecular Weight | 160.22 g/mol |
| IUPAC Name | 2-ethenyl-1,2,3,4-tetrahydroquinoxaline |
| InChI | InChI=1S/C10H12N2/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h2-6,8,11-12H,1,7H2 |
| InChI Key | HUYWGGCNJQLCJR-UHFFFAOYSA-N |
| Canonical SMILES | C=CC1CNC2=CC=CC=C2N1 |
The mechanism of action for this compound involves its interaction with various molecular targets. The vinyl group allows the compound to participate in diverse chemical reactions that can lead to the formation of active intermediates. These intermediates may interact with biological molecules, modulating pathways that are crucial for cellular function and disease progression.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial activity . A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Properties
The anticancer potential of this compound has also been explored. It has shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies demonstrated that certain derivatives could induce apoptosis in human cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Studies
Several case studies have examined the biological effects of this compound:
- Antimicrobial Efficacy : A study conducted on various derivatives showed that specific modifications to the compound enhanced its efficacy against Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify antibacterial activity .
- Cancer Cell Line Studies : Research involving breast cancer cell lines revealed that treatment with this compound led to a dose-dependent reduction in cell viability. Mechanistic studies indicated that this was due to increased oxidative stress and activation of caspase pathways .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:
| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | Yes | Yes | Vinyl group enhances reactivity |
| 1,2,3,4-Tetrahydroquinoxaline | Moderate | Limited | Lacks vinyl group |
| 3-Methyl-1,2-dihydroquinoxaline | Low | Yes | Methyl substitution affects activity |
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-ethenyl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C10H12N2/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h2-6,8,11-12H,1,7H2 |
InChI Key |
HUYWGGCNJQLCJR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CNC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















